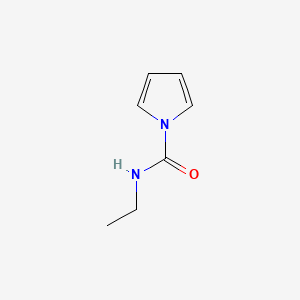

N-Ethyl-1H-pyrrole-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

150079-67-7 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 |

IUPAC Name |

N-ethylpyrrole-1-carboxamide |

InChI |

InChI=1S/C7H10N2O/c1-2-8-7(10)9-5-3-4-6-9/h3-6H,2H2,1H3,(H,8,10) |

InChI Key |

NCAIVQUFUFGELH-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1C=CC=C1 |

Synonyms |

1H-Pyrrole-1-carboxamide,N-ethyl-(9CI) |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of N Ethyl 1h Pyrrole 1 Carboxamide Systems

Reactivity Profiles of the Pyrrole (B145914) Ring System

The N-ethylcarboxamide substituent acts as an electron-withdrawing group, which deactivates the pyrrole ring compared to unsubstituted or N-alkylated pyrroles. This deactivation has profound implications for the regioselectivity and feasibility of various reactions.

Electrophilic Aromatic Substitution Studies

Due to its aromatic character, the pyrrole ring is generally susceptible to electrophilic aromatic substitution. However, the reactivity is markedly different from that of benzene. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring electron-rich and highly reactive towards electrophiles. wikipedia.orgpearson.com For N-substituted pyrroles, the nature of the substituent on the nitrogen atom dictates the outcome of the substitution.

In the case of N-Ethyl-1H-pyrrole-1-carboxamide, the N-acyl group is electron-withdrawing, which reduces the nucleophilicity of the pyrrole ring. This deactivating effect makes electrophilic substitution reactions more challenging compared to pyrrole itself. While N-alkyl groups direct electrophilic attack to the C2 position, electron-withdrawing groups like the N-carboxamide are expected to favor substitution at the C3 position. Standard electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions, which are common for benzene, often require milder and more specific conditions for pyrrole systems to avoid polymerization or side reactions. wikipedia.orgmasterorganicchemistry.com For instance, the Vilsmeier-Haack reaction is a common method for the formylation of pyrroles, and its regioselectivity is influenced by the N-substituent.

| N-Substituent Type | Electronic Effect | Ring Reactivity | Preferred Position of Substitution | Example Reaction |

|---|---|---|---|---|

| -H, -Alkyl (e.g., N-methylpyrrole) | Electron-donating | Activated | C2 | Friedel-Crafts Acylation |

| -COR (e.g., this compound) | Electron-withdrawing | Deactivated | C3 | Halogenation |

Nucleophilic Addition and Substitution Pathways

Nucleophilic attack directly on the pyrrole ring is generally disfavored due to the ring's electron-rich nature. However, the introduction of strong electron-withdrawing groups can render the ring susceptible to such reactions. For this compound, the most likely site for nucleophilic attack is the electrophilic carbon of the carboxamide group. This can lead to substitution at the carbonyl, resulting in the formation of other amides, esters (after hydrolysis), or other carbonyl derivatives, rather than substitution on the ring itself.

Nucleophilic substitution on the ring itself, akin to SNAr reactions, would require the presence of a good leaving group on the ring and typically harsh conditions. More common is the deprotonation of the pyrrole ring using a strong base, followed by reaction of the resulting nucleophilic pyrrolide anion with an electrophile. wikipedia.org

Functional Group Interconversions and Transformations

The carboxamide group of this compound is a key site for functional group interconversions. rsc.orgnih.gov These transformations allow for the synthesis of a variety of pyrrole derivatives. Polyfunctional pyrroles serve as versatile intermediates for creating new heterocyclic compounds. sunderland.ac.uk

Key transformations include:

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield pyrrole-1-carboxylic acid and ethylamine. The resulting carboxylic acid can be further decarboxylated.

Reduction: The carbonyl of the carboxamide can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding amine, 1-(aminomethyl)-N-ethylpyrrole.

Reactions with Organometallics: Grignard or organolithium reagents can attack the carbonyl carbon, leading to the formation of ketones after hydrolysis.

These transformations on the side chain leave the pyrrole ring intact, providing a pathway to diverse structures. pearson.com For example, the conversion of a chloromethyl group on a pyrrole ring to an azide (B81097) and then to an amine demonstrates the utility of functional group interconversions in building more complex molecules. nih.gov

Mechanistic Elucidation of Formation and Derivatization Reactions

Understanding the mechanisms by which this compound is formed and subsequently reacts is crucial for controlling reaction outcomes and designing new synthetic routes.

Radical Reaction Pathways

Radical reactions provide alternative pathways for the functionalization of pyrrole rings. The synthesis of substituted pyrroles can be achieved through radical cycloadditions. organic-chemistry.org For instance, an iron-catalyzed radical cycloaddition of enamides and 2H-azirines can produce substituted pyrroles under mild conditions. organic-chemistry.org Another example involves the radical addition of α-xanthyl ketones to vinyl pivalate, which, after treatment with an amine, yields the pyrrole ring. researchgate.net While specific studies on this compound might be limited, the general principles suggest that radical-initiated processes could be used for C-C bond formation on the pyrrole ring.

Cycloaddition Reaction Mechanisms (e.g., Diels-Alder, [2+1]-Cycloadditions)

Pyrroles can participate in cycloaddition reactions, and the presence of an N-acyl group is particularly significant for [4+2] cycloadditions (Diels-Alder reactions). wikipedia.org

Diels-Alder Reactions ([4+2] Cycloaddition): While pyrrole itself is a poor diene, the presence of an electron-withdrawing group on the nitrogen, such as the N-ethylcarboxamide group, enhances its dienic character. wikipedia.org This allows it to react with dienophiles, especially electron-deficient ones, in Diels-Alder reactions. wikipedia.orgnih.gov The reaction is often reversible, but it provides a powerful method for constructing bicyclic nitrogen-containing frameworks. nih.govru.nl Inverse electron demand Diels-Alder reactions are also known for nitrogen heterocycles, providing routes to various substituted pyrroles. nih.gov

[2+1]-Cycloadditions: Pyrroles can react with carbenes or carbenoids in a [2+1]-cycloaddition fashion. For example, reaction with dichlorocarbene (B158193) forms a dichlorocyclopropane intermediate. This intermediate can then undergo a ring-expansion rearrangement (the Ciamician–Dennstedt rearrangement) to yield a 3-halopyridine. wikipedia.org More recent studies have explored metal-catalyzed [2+1] cyclization reactions that lead to the formation of fused lactam systems. rsc.org

1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings. Reactions between azomethine ylides and alkynes are a common route to synthesizing pyrrole rings and their fused analogs. researchgate.net The reaction proceeds through the initial formation of a dihydro-intermediate, which then aromatizes to the final pyrrole product. researchgate.netrsc.org

| Reaction Type | Role of Pyrrole | Key Mechanistic Feature | Typical Product | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Diene (enhanced by N-acyl group) | Concerted [4+2] cycloaddition | Bicyclic adduct (e.g., 7-azanorbornene derivative) | wikipedia.orgnih.gov |

| [2+1] Cycloaddition | Alkene | Addition of a carbene across a C=C bond | Cyclopropane intermediate, can rearrange to pyridines | wikipedia.orgrsc.org |

| 1,3-Dipolar Cycloaddition | Component in synthesis | Reaction of a 1,3-dipole with a dipolarophile | Substituted pyrroles | researchgate.net |

Oxidative Cyclization Processes

Oxidative cyclization represents a powerful strategy for the construction of fused heterocyclic systems and the introduction of functionality onto the pyrrole core. While direct studies on this compound are not extensively documented, the behavior of analogous β-enaminone and N-acylpyrrole systems provides significant insight into potential reaction pathways.

A prevalent method for the synthesis of pyrrolin-4-ones, which are structurally related to oxidized derivatives of this compound, involves the oxidative cyclization of β-enaminones. researchgate.netmdpi.com These reactions often employ copper catalysts. For instance, the use of Cu(OAc)₂ in the presence of a base like KOAc can promote the oxidative cyclization of enamino esters to yield highly substituted unsymmetrical pyrroles. researchgate.net Conversely, altering the copper salt to CuCl₂ and adding an acid such as trifluoroacetic acid (TFA) can divert the reaction pathway towards the formation of pyrrolin-4-one derivatives, often involving a 1,2-aryl migration. researchgate.net

Mechanistically, these copper-catalyzed reactions are thought to proceed through the formation of a copper-enolate intermediate. Subsequent intramolecular attack, followed by oxidation, leads to the cyclized product. The choice of oxidant and additives plays a critical role in the reaction outcome. Aerobic oxidation is often employed, making these processes environmentally benign.

Another relevant transformation is the intramolecular cyclodehydration of N-arylpyrrole carboxamides to afford tricyclic structures known as fluorazones. acs.org This process is typically mediated by activating agents like triflic anhydride (B1165640) (Tf₂O). Although this is a dehydrative rather than oxidative cyclization, it highlights the reactivity of the amide moiety in pyrrole-1-carboxamide (B14739591) systems and its propensity to participate in intramolecular ring-forming reactions. The mechanism involves activation of the amide carbonyl by Tf₂O, followed by an intramolecular electrophilic attack on the pyrrole ring and subsequent rearomatization.

The following table summarizes representative conditions for oxidative cyclization in related systems.

| Starting Material | Catalyst/Reagent | Product Type | Ref. |

| Enamino esters | Cu(OAc)₂ / KOAc | Substituted Pyrroles | researchgate.net |

| Enamino esters | CuCl₂ / TFA | Pyrrolin-4-ones | researchgate.net |

| β-Ketoamides | Not specified | Pyrrolin-4-ones | mdpi.com |

| N-Arylpyrrole Carboxamides | Triflic Anhydride | Fluorazones | acs.org |

These examples underscore the potential for this compound to undergo analogous transformations, where the ethyl group on the amide nitrogen would influence the electronic properties and steric environment, potentially modulating the reactivity and selectivity of the cyclization.

Stereochemical and Regiochemical Control in Reactions

Achieving high levels of stereochemical and regiochemical control is a paramount objective in the synthesis of complex molecules derived from this compound. Research into related pyrrole systems offers valuable strategies for controlling the orientation of incoming substituents and the three-dimensional arrangement of atoms in the products.

Regiochemical Control:

The regioselectivity of reactions on the pyrrole ring is heavily influenced by the directing effects of existing substituents. In this compound, the N-carboxamide group is an electron-withdrawing group, which generally directs electrophilic substitution to the C2 and C5 positions. However, the outcome can be modulated by the choice of reagents and reaction conditions.

For instance, in the synthesis of multisubstituted pyrroles, the regioselectivity can be switched by the judicious choice of catalyst and reaction partners. acs.org The reaction of ketoxime acetates with ynals can lead to either pyrroles or isoquinolines, demonstrating that a subtle change in the reaction manifold can lead to completely different constitutional isomers.

The Vilsmeier-Haack reaction, a classic method for formylating pyrroles, typically occurs at the C2 position. However, the regioselectivity can be influenced by the nature of the substituent on the nitrogen atom and the presence of other groups on the pyrrole ring. Studies on polyfunctional pyrroles have shown that the inherent reactivity of different positions can be selectively exploited to achieve desired regiochemical outcomes. scispace.com

Stereochemical Control:

The introduction of stereocenters with a defined configuration is often achieved through the use of chiral auxiliaries, catalysts, or reagents. While specific examples for this compound are scarce, general principles of asymmetric synthesis are applicable.

Stereoselective intramolecular Michael additions of pyrrole derivatives have been employed in the synthesis of natural products. anu.edu.au These reactions often utilize chiral Lewis acids to create a chiral environment that biases the approach of the nucleophile, leading to high diastereoselectivity.

Furthermore, the stereoselective reduction of substituted pyrroles to pyrrolidines has been achieved with excellent diastereoselectivity. researchgate.net The hydrogenation of the pyrrole ring, often catalyzed by rhodium complexes, can be directed by existing stereocenters within the molecule. It is proposed that the initial reduction of a pendant carbonyl group can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring from a specific face.

The following table outlines strategies for achieving stereochemical and regiochemical control in pyrrole chemistry.

| Transformation | Method for Control | Outcome | Ref. |

| Electrophilic Substitution | Directing group effects of N-carboxamide | Substitution at C2/C5 | |

| Cycloaddition | Catalyst and substrate control | Regioisomeric products (e.g., pyrroles vs. isoquinolines) | acs.org |

| Intramolecular Michael Addition | Chiral Lewis acid catalysis | Diastereoselective product formation | anu.edu.au |

| Hydrogenation | Substrate-directed reduction | Diastereoselective formation of pyrrolidines | researchgate.net |

In the context of this compound, these principles suggest that the introduction of chiral centers or the control of regiochemistry during functionalization is feasible through careful selection of reaction conditions and chiral influences. Future research in this specific system will likely leverage these established strategies to synthesize enantiomerically enriched and regiochemically pure derivatives for various applications.

Spectroscopic and Structural Characterization of N Ethyl 1h Pyrrole 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a detailed structural map of N-Ethyl-1H-pyrrole-1-carboxamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the ethyl group protons and the pyrrole (B145914) ring protons.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Multiplet | 2H | H-2, H-5 (Pyrrole) |

| ~6.1-6.3 | Multiplet | 2H | H-3, H-4 (Pyrrole) |

| ~3.4 | Quartet | 2H | -CH₂- (Ethyl) |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used. The protons on the pyrrole ring at positions 2 and 5 are typically shifted further downfield compared to those at positions 3 and 4 due to the influence of the carboxamide group. The ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) group, coupled to the methyl (-CH₃) group which appears as a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C=O (Carboxamide) |

| ~120-125 | C-2, C-5 (Pyrrole) |

| ~110-115 | C-3, C-4 (Pyrrole) |

| ~35-40 | -CH₂- (Ethyl) |

| ~14-16 | -CH₃ (Ethyl) |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency used. The carbonyl carbon of the carboxamide group is the most deshielded and appears at the lowest field. The pyrrole carbons at positions 2 and 5 are typically found at a lower field than those at positions 3 and 4.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms. rsc.orgscispace.comrsc.orgmdpi.comnih.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between the methylene and methyl protons of the ethyl group, confirming their direct coupling. It would also help in assigning the coupled protons within the pyrrole ring system. rsc.orgscispace.commdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. rsc.orgscispace.commdpi.comnih.gov For instance, it would link the proton signal of the ethyl's methylene group to its corresponding carbon signal.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. rsc.orgmdpi.comresearchgate.net For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

The observation of ions corresponding to these calculated m/z values in the HRMS spectrum would confirm the molecular formula of the compound. rsc.orgmdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Spectroscopy Data (IR):

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium | C-H stretch (Aromatic Pyrrole) |

| ~2980-2850 | Medium-Strong | C-H stretch (Aliphatic Ethyl) |

| ~1680-1630 | Strong | C=O stretch (Amide I) |

| ~1570-1515 | Medium | N-H bend (Amide II) |

| ~1400-1300 | Medium | C-N stretch (Amide) |

The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ is a clear indicator of the carbonyl group of the amide. The N-H stretching and bending vibrations further confirm the presence of the amide functional group. Absorptions corresponding to the C-H bonds of the pyrrole ring and the ethyl group would also be observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying functional groups and characterizing the vibrational modes within a molecule. For pyrrole derivatives, the FT-IR spectrum reveals key information about the N-H, C=O, and various ring vibrations.

In the case of pyrrole-2-carboxamides, studies have shown that the carbonyl (C=O) stretching vibrations are particularly sensitive to the molecular environment and conformation. For instance, in a dimethyl sulfoxide (B87167) (DMSO) solution, pyrrole-2-carboxamide exhibits a separated carbonyl doublet with bands at 1689 and 1667 cm⁻¹, which is attributed to a mixture of s-cis and s-trans conformers. researchgate.net In the solid state (KBr pellet), these bands often shift to lower wavenumbers due to intermolecular interactions like hydrogen bonding. researchgate.net

The N-H stretching vibrations of the pyrrole ring are typically observed in the region of 3200-3400 cm⁻¹. researchgate.netnih.gov The presence of a broad shoulder in this area is indicative of N-H groups involved in hydrogen bonding. researchgate.net Other characteristic bands for the pyrrole moiety include the fundamental vibrations of the polypyrrole ring around 1475 cm⁻¹ and C-N stretching vibrations near 1198 cm⁻¹. researchgate.net

While specific, complete FT-IR data for this compound is not extensively detailed in the search results, the general spectral characteristics of related pyrrole carboxamides provide a strong basis for its expected vibrational profile. Key expected vibrations are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Stretch (Amide) | 3200-3400 | researchgate.netnih.gov |

| C-H Stretch (Aliphatic/Aromatic) | 2850-3100 | frontiersin.org |

| C=O Stretch (Amide I) | 1630-1690 | researchgate.net |

| N-H Bend (Amide II) | 1540-1640 | researchgate.net |

| Pyrrole Ring Vibrations | ~1475 | researchgate.net |

| C-N Stretch | ~1198 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not available in the provided search results, analysis of closely related pyrrole derivatives provides insight into the expected molecular geometry. Pyrrole rings are planar, five-membered aromatic heterocycles. mdpi.com In many crystalline pyrrole carboxamides, the substituent groups, such as the carboxamide moiety, may be coplanar or twisted relative to the pyrrole ring. nih.goviucr.org

For example, in ethyl 4-nitro-1H-pyrrole-2-carboxylate, the ester group is coplanar with the pyrrole ring. nih.goviucr.org In contrast, for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl (B1604629) rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. iucr.org The degree of planarity or torsion is influenced by steric and electronic effects of the substituents and the packing forces within the crystal. Bond lengths within the amide group, such as the C-N bond, often exhibit partial double-bond character, indicating electron delocalization. iucr.org

The table below summarizes typical crystallographic data for related pyrrole carboxamide structures.

| Compound | Crystal System | Space Group | Key Geometric Features | References |

| 1H-Pyrrole-2-carboxylic acid | Monoclinic | C2/c | Pyrrole ring and carboxyl group are nearly coplanar (dihedral angle 11.7 (3)°). | iucr.org |

| 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide | - | - | Pyrrole and benzyl rings are nearly perpendicular (dihedral angle 87.07 (4)°). | iucr.org |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | - | - | Nitro and ester groups are coplanar with the pyrrole ring. | nih.goviucr.org |

The solid-state structure of pyrrole carboxamides is heavily influenced by a network of intermolecular interactions. Hydrogen bonds are particularly significant. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of common structural motifs like chains or dimers. iucr.orgnih.gov

In many pyrrole derivatives, molecules are linked by N–H⋯O hydrogen bonds, forming centrosymmetric dimers or extended chains. iucr.orgiucr.orgmdpi.com For example, in the crystal of 1H-Pyrrole-2-carboxylic acid, molecules form inversion dimers through O–H⋯O hydrogen bonds, which are then linked into chains by N–H⋯O interactions. iucr.org In structures lacking strong N-H donors, weaker C–H⋯O interactions can become dominant in directing the crystal packing. nih.gov

The conformation of the N-ethylcarboxamide substituent relative to the pyrrole ring is a key structural feature. The rotation around the C(ring)–C(carbonyl) single bond can lead to different conformers, such as s-cis and s-trans. researchgate.net X-ray analysis of pyrrole-2-carboxamide has revealed the presence of the s-cis conformer in the crystalline state. mdpi.com

The planarity of the molecule is another important conformational aspect. In some structures, the entire molecule, including substituents, achieves a high degree of coplanarity, which can be stabilized by intramolecular hydrogen bonds. nih.goviucr.org For example, an intramolecular N—H⋯O hydrogen bond can form an S(7) ring motif, locking the conformation of the amide side chain. iucr.org Conversely, steric hindrance between bulky substituents can force parts of the molecule to twist out of the plane of the pyrrole ring, as seen in derivatives where substituents adopt a non-coplanar arrangement. nih.goviucr.org The specific conformation adopted in the crystalline state is the one that best satisfies the complex interplay of intramolecular steric and electronic effects and intermolecular packing forces.

Computational and Theoretical Investigations of N Ethyl 1h Pyrrole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the properties of a chemical system.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally intensive than other high-level methods while providing accurate results.

For N-Ethyl-1H-pyrrole-1-carboxamide, DFT calculations are instrumental in performing geometry optimization. This process systematically alters the molecule's geometry to find the conformation with the lowest possible energy, representing its most stable structure. The optimization yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, a DFT calculation using a common functional like B3LYP with a basis set such as 6-311++G(d,p) would predict the precise spatial arrangement of the pyrrole (B145914) ring relative to the N-ethylcarboxamide group. researchgate.net The planarity of the pyrrole ring and the orientation of the ethyl group are key structural parameters determined through this process.

The electronic structure, including the total energy and the distribution of electron density, is another primary output of DFT calculations. This information serves as the foundation for subsequent analyses of the molecule's reactivity and properties.

Illustrative Data: Optimized Geometric Parameters for this compound This table presents hypothetical but realistic geometric parameters for the lowest-energy conformer of this compound as would be predicted by DFT calculations.

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N(pyrrole)-C(carbonyl) | 1.39 | |

| C=O | 1.23 | |

| C(carbonyl)-N(ethyl) | 1.36 | |

| N(ethyl)-C(ethyl) | 1.46 | |

| Bond Angles (º) | ||

| N(pyrrole)-C(carbonyl)-O | 121.5 | |

| N(pyrrole)-C(carbonyl)-N(ethyl) | 117.0 | |

| C(carbonyl)-N(ethyl)-C(ethyl) | 122.0 | |

| Dihedral Angle (º) |

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide benchmark results for comparison.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio techniques, making them suitable for preliminary calculations or for studying very large molecular systems where higher-level theories are not feasible.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic pyrrole ring. The LUMO is anticipated to be centered on the carboxamide group, particularly on the π* antibonding orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. Computational methods provide precise energy values for these orbitals, allowing for the quantification of the HOMO-LUMO gap and thus a prediction of the molecule's reactivity.

Illustrative Data: Frontier Molecular Orbital Properties of this compound This table shows representative energy values for the frontier orbitals as would be calculated by DFT.

| Molecular Orbital | Energy (eV) | Description / Primary Localization |

|---|---|---|

| HOMO | -6.50 | π orbital of the pyrrole ring |

| LUMO | -0.85 | π* orbital of the C=O group |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for analyzing delocalization and hyperconjugative interactions within a molecule.

Illustrative Data: Key NBO Donor-Acceptor Interactions in this compound This table presents hypothetical stabilization energies for significant intramolecular charge-transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N-pyrrole) | π* (C2=C3) | 35.5 |

| π (C2=C3) | π* (C4=C5) | 20.1 |

| LP (O-carbonyl) | σ* (N-ethyl - C-carbonyl) | 2.8 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted on the molecule's electron density surface, with colors indicating different values of electrostatic potential.

For this compound, the MEP surface would highlight regions of negative electrostatic potential (typically colored red) and positive potential (blue). The most negative potential is expected to be localized around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance. researchgate.net Regions of positive potential would be found around the hydrogen atoms. The aromatic pyrrole ring itself would likely exhibit a region of intermediate negative potential above and below the plane of the ring, characteristic of its π-electron cloud.

In addition to the MEP map, computational methods can calculate the partial atomic charges on each atom (e.g., using Mulliken population analysis or NBO). This provides a quantitative measure of the charge distribution across the molecule.

Illustrative Data: Calculated Partial Atomic Charges for Key Atoms This table shows representative NBO charges on selected atoms.

| Atom | Partial Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| N (pyrrole) | -0.52 |

| C (carbonyl) | +0.70 |

Theoretical Mechanistic Studies

Computational chemistry provides powerful tools to elucidate the potential reaction mechanisms of this compound at a molecular level. Through the application of quantum mechanical calculations, it is possible to map out reaction pathways, characterize transition states, and predict the feasibility of various transformations.

Reaction Pathway Calculations and Transition State Analysis

Theoretical studies on N-acylpyrroles, a class of compounds to which this compound belongs, have explored several potential reaction pathways, including hydrolysis and rearrangement reactions. Density Functional Theory (DFT) is a commonly employed method to model these processes, providing insights into the energetics of the reaction coordinates.

One fundamental reaction pathway for N-acylpyrroles is base-catalyzed hydrolysis. Mechanistic studies of similar compounds suggest a stepwise mechanism involving the formation of a tetrahedral intermediate. Computational models can calculate the activation energies for both the formation and the breakdown of such intermediates, identifying the rate-determining step of the reaction.

Another computationally explored pathway for N-acylpyrroles is the anionic Fries rearrangement, which involves the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring. The choice of reagents and conditions can dictate the chemoselectivity between different reaction pathways. Theoretical calculations can help to understand the role of the cation in influencing the reaction path, for instance, by comparing lithium and potassium bases which may lead to different products. Cross-over experiments have suggested that this rearrangement can be an intermolecular process.

Transition state analysis is crucial in these calculations. By locating the transition state structure on the potential energy surface, key information about the geometry of the activated complex and the activation energy barrier can be obtained. For example, in a hydrolysis reaction, the transition state would feature the partially formed bond between the hydroxide (B78521) ion and the carbonyl carbon, and the partially broken C-N bond.

Below is a representative data table illustrating calculated activation energies for a model reaction of an N-acylpyrrole, showcasing the type of data generated in such theoretical studies.

| Reaction Pathway | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrolysis - Tetrahedral Intermediate Formation | N-Acetylpyrrole + OH⁻ | B3LYP/6-31G(d) | 15.2 |

| Hydrolysis - Tetrahedral Intermediate Breakdown | N-Acetylpyrrole Tetrahedral Intermediate | B3LYP/6-31G(d) | 12.8 |

| Anionic Fries Rearrangement | N-Benzoylpyrrole | B3LYP/6-31G(d) | 25.5 |

Reactivity Predictions and Selectivity Profiling

Computational methods are invaluable for predicting the reactivity and selectivity of this compound. These predictions are often based on the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory is a key concept used in these predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For pyrrole derivatives, the presence of substituents can significantly alter the energies of these frontier orbitals and thus modulate their reactivity.

Molecular Electrostatic Potential (MEP) maps are another useful tool. An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the N-H protons (if present in a related primary amide) or the ethyl group protons, indicating sites susceptible to nucleophilic interaction.

Fukui functions and other reactivity descriptors derived from conceptual DFT can provide more quantitative predictions of reactivity. These descriptors can help to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of reactions. For instance, in reactions with electrophiles, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be the predicted reaction center.

The following table presents hypothetical calculated reactivity descriptors for a model pyrrole carboxamide, illustrating the type of data used for reactivity and selectivity profiling.

| Descriptor | Computational Method | Calculated Value | Interpretation |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 5.7 eV | Indicator of chemical reactivity |

| Global Hardness (η) | DFT/B3LYP/6-311++G(d,p) | 2.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | DFT/B3LYP/6-311++G(d,p) | 1.45 eV | Global electrophilic nature of the molecule |

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic parameters, such as NMR chemical shifts, which can be correlated with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signature.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen computational method (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

Recent advancements have also seen the application of machine learning (ML) algorithms for the prediction of NMR spectra. nih.gov These models are trained on large datasets of experimental spectra and can often provide highly accurate predictions with lower computational cost compared to traditional quantum mechanical methods. nih.govfrontiersin.org

A crucial aspect of these computational studies is the correlation between the predicted and experimental spectra. A good correlation provides confidence in the assigned structure. Discrepancies between calculated and experimental values can point to specific structural or electronic features not fully captured by the computational model or can help to distinguish between different possible isomers or conformers.

The table below shows a representative comparison of theoretical and experimental ¹H NMR chemical shifts for a related pyrrole derivative, demonstrating the level of accuracy that can be achieved with modern computational methods.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (DFT/B3LYP/6-311++G(d,p), PCM=CDCl₃) | Difference (ppm) |

|---|---|---|---|

| Pyrrole H-2 | 6.85 | 6.92 | +0.07 |

| Pyrrole H-3 | 6.20 | 6.25 | +0.05 |

| Ethyl CH₂ | 3.45 | 3.51 | +0.06 |

| Ethyl CH₃ | 1.25 | 1.29 | +0.04 |

Advanced Applications of N Ethyl 1h Pyrrole 1 Carboxamide in Chemical Science and Engineering

Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

N-Ethyl-1H-pyrrole-1-carboxamide and its derivatives are recognized for their utility as versatile building blocks and synthetic intermediates in the creation of more complex molecules. The pyrrole (B145914) ring system itself is a fundamental component in a vast array of natural products and synthetic compounds with significant biological activity. mdpi.comnih.gov The ethylamide group attached to the pyrrole nitrogen introduces specific steric and electronic properties that can be exploited in various chemical transformations. These derivatives are instrumental in constructing larger, more intricate molecular architectures, including those with therapeutic potential. iucr.orgnih.gov

Precursors for Polyfunctionalized Heterocycles

Polyfunctionalized heterocycles are key targets in medicinal chemistry and materials science due to their diverse chemical and physical properties. scispace.com Pyrrole derivatives, including those with an N-ethyl-1-carboxamide substructure, serve as valuable precursors for the synthesis of these complex heterocyclic systems. The reactivity of the pyrrole ring allows for the introduction of various functional groups at different positions, leading to a wide range of substituted heterocycles. scispace.com

For instance, the synthesis of polyfunctional pyrroles often involves investigating the chemoselectivity of their reactions to access a variety of new substituted heterocyclic compounds. scispace.com These reactions can include electrophilic substitutions, condensations, and cycloadditions. The strategic use of N-substituted pyrroles enables the construction of fused heterocyclic systems, such as pyrrolo-pyridines, which are of interest for their potential biological activities and applications in materials science. ias.ac.in

Intermediates in Multistep Organic Synthesis (e.g., for complex APIs)

In the multistep synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), pyrrole-containing intermediates play a crucial role. durham.ac.uk The synthesis of complex APIs often requires the assembly of multiple molecular fragments in a precise and controlled manner. Pyrrole derivatives can be strategically employed to introduce specific structural motifs and functionalities into the target molecule.

For example, the synthesis of certain drugs involves the use of pyrrole-3-carboxamides, which can be prepared through multistep sequences. researchgate.net Continuous flow chemistry has been utilized for the synthesis of pyrrole-3-carboxylic acids and their corresponding amides, demonstrating the industrial relevance of these intermediates. researchgate.net The ability to functionalize the pyrrole ring at various positions makes these compounds valuable for creating diverse molecular libraries for drug discovery. scispace.combeilstein-journals.org For example, 2-phenyl-1H-pyrrole-3-carboxamide has been used as a scaffold for developing 5-HT6 receptor inverse agonists. nih.gov

Contributions to Materials Science

The unique electronic and structural properties of pyrrole-based compounds, including this compound and its derivatives, make them valuable components in the field of materials science. Their ability to form conductive polymers and participate in the construction of advanced organic electronic devices has driven significant research interest.

Development of Conductive Polymers and Organic Electronics Components

Polypyrrole (PPy) is a well-known conductive polymer with applications in various electronic devices. mdpi.com The properties of PPy can be tuned by introducing substituents on the pyrrole ring or on the nitrogen atom. N-substituted pyrroles can be polymerized to yield polymers with improved solubility and processability, which are critical for device fabrication. mdpi.com These polymers are part of a broader class of organic materials that are being explored for their potential in flexible and low-cost electronic applications. diva-portal.org

The development of organic electronics relies on the synthesis of new materials with tailored electronic properties. dokumen.pub Pyrrole derivatives are key building blocks in this endeavor, contributing to the creation of materials for organic field-effect transistors (OFETs), organic solar cells, and sensors. researchgate.netsemanticscholar.org The ability to modify the chemical structure of pyrrole-based monomers allows for the fine-tuning of the resulting polymer's conductivity, stability, and compatibility with other device components. mdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

In the realm of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), pyrrole-containing materials have shown considerable promise. sigmaaldrich.com In OLEDs, these materials can function as charge transporters or as part of the emissive layer. sigmaaldrich.com The design of novel host and charge carrier materials with specific electronic properties is crucial for optimizing OLED performance, and pyrrole derivatives can be tailored to meet these requirements. sigmaaldrich.com

In organic solar cells, pyrrole-based structures can be incorporated into the design of both donor and acceptor materials. researchgate.net Pyrrolo[3,2-b]pyrrole derivatives, for instance, have been investigated as electron donors in dye-sensitized solar cells (DSSCs). scielo.br The modular nature of organic synthesis allows for the creation of a wide range of pyrrole-based compounds with optimized absorption spectra and energy levels for efficient light harvesting and charge separation in photovoltaic devices. researching.cngoogle.com

Functional Materials in Sensor Development

The electrical conductivity of polypyrrole and its derivatives is sensitive to their environment, making them excellent candidates for use in chemical sensors and biosensors. semanticscholar.org When exposed to specific analytes, the conductivity of the polymer can change, providing a measurable signal. This principle has been applied to the development of sensors for various gases, volatile organic compounds, and biological molecules. mdpi.com

By functionalizing the pyrrole monomer with specific recognition elements, sensors with high selectivity can be created. For example, polypyrrole films can be modified to detect specific ions or biomolecules. mdpi.com The ease of synthesis and modification of pyrrole-based polymers, combined with their inherent conductivity, makes them a versatile platform for the development of advanced sensor technologies. mdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The principles of supramolecular chemistry, which govern the assembly of molecules into larger, ordered structures through non-covalent interactions, are central to understanding the utility of this compound. The molecule's capacity for self-assembly into predictable and stable superstructures is a direct consequence of its hydrogen-bonding capabilities.

Design of Hydrogen-Bonded Networks

The structure of this compound features key functional groups that are instrumental in the formation of hydrogen-bonded networks: a hydrogen bond donor (the N-H group of the pyrrole ring), another potential N-H donor in the amide linkage, and a hydrogen bond acceptor (the carbonyl oxygen of the amide group). These features allow for the creation of robust and directional intermolecular connections, leading to well-defined supramolecular architectures.

While the specific crystal structure of this compound is not extensively detailed in the literature, the behavior of closely related pyrrole carboxamide derivatives provides a strong predictive model for its self-assembly. For instance, studies on compounds like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide and 3-(pyrrole-2′-carboxamido)propanoic acid reveal the prevalence of N-H⋯O hydrogen bonds that organize molecules into dimers and extended chains. researchgate.netiucr.org In the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules form inversion dimers through pairs of N-H⋯O hydrogen bonds. iucr.org Similarly, the crystal structure of 1H-Pyrrole-2-carbohydrazide shows molecules linked by both N-H⋯N and N-H⋯O hydrogen bonds, creating a supramolecular grid. nih.gov

The stability of these networks is further enhanced by weaker C-H⋯O interactions, as observed in the crystal structures of various pyrrol-2-yl ketone derivatives. mdpi.com Theoretical calculations on 1-methylpyrrole-2-carboxamide (B1299598) confirm that centrosymmetric dimers connected by N-H⋯O hydrogen bonds are energetically favorable. The geometry of these interactions in related compounds suggests that this compound would readily form similar, predictable, and stable hydrogen-bonded networks, making it a reliable component for crystal engineering and the design of self-assembling materials.

Below is a table summarizing typical hydrogen-bond geometries found in the crystal structures of related pyrrole derivatives, which can be considered representative of the interactions expected for this compound.

| Compound | Hydrogen Bond Type | D-H···A | D···A Distance (Å) | Reference |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | N-H···O | N2-H2A···O1 | 2.909 (1) | iucr.org |

| 1H-Pyrrole-2-carbohydrazide | N-H···O | N2-H2···O1 | 2.842 (2) | nih.gov |

| 1H-Pyrrole-2-carbohydrazide | N-H···N | N1-H1···N3 | 2.996 (2) | nih.gov |

| 3-(pyrrole-2′-carboxamido)propanoic acid | N-H···O | N(2)H···O(2) | - | researchgate.net |

Molecular Recognition Phenomena

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a cornerstone of biological processes and a major goal in synthetic chemistry. The pyrrole-carboxamide unit is a well-established motif for molecular recognition, most notably in the binding of specific DNA sequences. nih.gov

Synthetic polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids, linked by amide bonds, are designed to bind to the minor groove of DNA with high affinity and specificity. rsc.orgresearchgate.net The recognition is governed by a set of "pairing rules" where an imidazole/pyrrole (Im/Py) pair on the polyamide recognizes a guanine-cytosine (G-C) base pair in the DNA, while a pyrrole/pyrrole (Py/Py) pair recognizes either an adenine-thymine (A-T) or a thymine-adenine (T-A) base pair. researchgate.net These crescent-shaped molecules achieve their specificity through a combination of shape complementarity with the DNA minor groove and the formation of specific hydrogen bonds between the amide N-H groups of the polyamide and the bases on the floor of the groove. rsc.org

This compound represents the fundamental building block of these sophisticated DNA-reading molecules. Its inherent ability to present a hydrogen-bond-donating amide proton and a pyrrole ring capable of van der Waals interactions and further hydrogen bonding underpins the entire strategy of DNA minor groove recognition by these polyamides. acs.orgacs.org This demonstrates that the core structure of this compound is pre-organized for participation in complex molecular recognition events, making it a key component in the design of synthetic receptors for biologically important molecules.

Applications in Analytical Chemistry Methodologies

The specific binding capabilities and structural features of pyrrole carboxamides also position them as promising candidates for applications in analytical chemistry. While direct applications of this compound are not yet widely reported, the functionalities of related compounds highlight its potential.

A significant area of potential is in the development of chemical sensors, particularly for anions. Research has shown that receptors incorporating pyrrole amide structures can act as effective and selective anion binding agents. researchgate.netsoton.ac.uk These "cleft" receptors use the N-H groups of both the pyrrole and the amide to form multiple hydrogen bonds with an anion, leading to strong and selective complexation. By modifying the electronic properties of the pyrrole ring, the acidity of the N-H groups can be tuned to enhance binding strength and selectivity for specific anions, such as fluoride (B91410) or carboxylates. soton.ac.uk This principle could be applied to develop this compound-based sensors where anion binding could be transduced into a measurable signal, such as a color change or a fluorescent response.

Furthermore, the general class of pyrrole carboxamides has been extensively explored for its biological activities, including as enzyme inhibitors. biointerfaceresearch.comrsc.org This inhibitory action is based on the specific recognition and binding of the molecule to the active site of an enzyme. Such specific binding events can be harnessed in analytical techniques like competitive binding assays or for the development of affinity chromatography materials. In this context, this compound could serve as a scaffold for developing ligands that can be immobilized on a solid support to selectively capture proteins or other biomolecules from complex mixtures, a key step in many bioanalytical procedures. The synthesis of pyrrole carboxamides on solid supports, a technique foundational to creating such materials, is well-established. rsc.org

The potential use of pyrrole carboxamides in analytical methodologies is summarized in the table below.

| Potential Analytical Application | Principle | Role of Pyrrole Carboxamide | Relevant Findings |

| Anion Sensing | Host-guest chemistry based on hydrogen bonding. | Acts as a selective receptor for anions. | Pyrrole amide clefts show high selectivity for oxoanions and can provide a colorimetric response for fluoride. researchgate.netsoton.ac.uk |

| Bioanalytical Assays | Specific binding to biological targets like enzymes. | Serves as a competitive binder or a capture agent. | Pyrrole derivatives are known enzyme inhibitors, suggesting specific target recognition. biointerfaceresearch.comrsc.org |

| Affinity Chromatography | Selective separation of biomolecules from a mixture. | Functions as an immobilized ligand on a stationary phase. | Solid-phase synthesis methods for pyrrole amides are available, enabling their attachment to supports. rsc.org |

Future Directions and Emerging Research Avenues for N Ethyl 1h Pyrrole 1 Carboxamide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-acylpyrroles, including N-Ethyl-1H-pyrrole-1-carboxamide, has traditionally relied on methods that can be expensive and generate significant waste. nih.gov Future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies.

Key areas of development include:

Catalyst-Free and Green Chemistry Approaches: Moving away from harsh reagents, research is exploring catalyst- and solvent-free conditions. researchgate.net For instance, the Paal-Knorr cyclization, a classic method for pyrrole (B145914) synthesis, is being adapted to run under microwave irradiation or using recyclable acid catalysts like silica-supported sulfuric acid or various aluminas, which offer high yields, short reaction times, and operational simplicity. researchgate.netmdpi.com The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) is also being investigated. chim.itnih.gov

One-Pot and Tandem Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable for improving efficiency. An electrocyclic ring closure followed by an in situ oxidation has been shown to produce pyrrole-2-carboxamides from simple starting materials in a single pot. researchgate.net Similarly, multicomponent reactions, where three or more reactants combine in a single step, are being developed for the rapid assembly of complex acyl-pyrroles. mdpi.com

Novel Activation Methods: Research into activating the amide bond for pyrrole formation is a significant frontier. Thionyl chloride has been used to activate primary amides for reaction with 2,5-dimethoxytetrahydrofuran (B146720), providing N-acylpyrroles under mild conditions. organic-chemistry.org Another innovative approach involves the direct coupling of pyrroles with isocyanates, catalyzed within the nanoconfined space of a self-assembled resorcinarene (B1253557) capsule, which mimics enzymatic catalysis and avoids poorly atom-economical reagents. nih.gov Oxidative amidation of pyrrole carboxaldehydes using catalytic amounts of nBu4NI and TBHP as an oxidant presents a non-traditional, radical-based pathway to carboxamides. rsc.org

| Synthetic Method | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Paal-Knorr | Use of microwave irradiation to accelerate reaction. | Acid catalyst (e.g., K-10), solvent-free or green solvent. | Rapid, high yields, reduced waste. | researchgate.netchim.it |

| One-Pot Electrocyclization/Oxidation | In situ formation and oxidation of dihydropyrrole intermediate. | Chalcones, glycine (B1666218) amides, Cu(II)/air or DDQ oxidant. | High efficiency, tolerates wide range of functional groups. | researchgate.net |

| Nanocavity Catalysis | Direct coupling of pyrrole and isocyanate within a resorcinarene capsule. | Organocatalyst, nanoconfinement. | High selectivity, atom-economical, mimics enzyme catalysis. | nih.gov |

| Oxidative Amidation | Radical-based formation from pyrrole carboxaldehydes. | nBu4NI (catalyst), TBHP (oxidant), amines/formamides. | Mild conditions, good to excellent yields. | rsc.org |

Exploration of Unprecedented Reactivity and Catalytic Transformations

N-acylpyrroles like this compound are more than just stable final products; they are versatile intermediates with unique reactivity. The limited delocalization of the nitrogen lone pair into the carbonyl group gives them ketone-like properties, making them valuable in synthesis. rsc.orgacs.org

Future research will likely focus on:

Asymmetric Catalysis: α,β-Unsaturated N-acylpyrroles have been identified as highly reactive substrates in catalytic asymmetric reactions, such as epoxidations and Michael additions. nih.govresearchgate.net These reactions can proceed with very low catalyst loadings and high enantiomeric excess, opening the door for the synthesis of chiral molecules derived from this compound.

Cross-Coupling Reactions: The amide bond of N-acylpyrroles can be activated for C-N bond cleavage and subsequent C-C bond formation. Nickel-catalyzed cross-coupling reactions of N-acylpyrroles with organoboron reagents have been developed to synthesize ketones. rsc.org This method tolerates a wide array of functional groups that are incompatible with traditional organometallic reagents, expanding the synthetic utility of the pyrrole-1-carboxamide (B14739591) moiety.

C-H Functionalization: Direct catalytic functionalization of the pyrrole ring's C-H bonds is a powerful strategy for elaborating the core structure. Copper-catalyzed amidation has been shown to selectively functionalize the Cα-H bond of the pyrrole ring. scispace.com Expanding this type of reactivity to this compound could provide direct access to a new range of substituted derivatives without the need for pre-functionalized starting materials.

Novel Cyclization Strategies: The pyrrole carboxamide unit can be a key component in tandem reactions to build more complex heterocyclic systems. For example, pyrrole carboxamide derivatives can undergo tandem reactions with propargyl bromide to efficiently afford pyrrolo[1,2-a]pyrazinones. metu.edu.tr Exploring similar intramolecular cyclizations could lead to novel fused-ring systems with potential biological or material applications.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These in silico methods provide deep insights into structure-property relationships that guide experimental work.

Emerging research avenues include:

Conformational and Electronic Analysis: DFT calculations are used to study the stable conformations (e.g., syn and anti rotamers) of acylpyrroles and how substitution affects their electronic properties. researchgate.netlongdom.org This knowledge is crucial for understanding reactivity, as the electronic nature of the N-acylpyrrole group influences its behavior as an electrophile. rsc.org

Reaction Mechanism Elucidation: Computational studies are vital for mapping the reaction pathways of novel transformations. DFT calculations have been used to understand the mechanism of organocatalyzed 1,6-additions to dienyl N-acylpyrroles and the cyclization of pyrrole carboxamides to form pyrrolo-pyrazinones. metu.edu.trnih.gov Such studies can explain the origin of regio- and stereoselectivity and help in optimizing reaction conditions.

Predicting Physicochemical Properties: Structure-reactivity relationship (SRR) and quantitative structure-activity relationship (QSAR) models are being developed for pyrrole derivatives. researchgate.netacs.orgbohrium.com By correlating computed molecular descriptors with experimental data (e.g., electropolymerization potential or biological activity), these models can predict the properties of newly designed molecules, accelerating the discovery of compounds with desired characteristics. For instance, computational analysis can predict how N-substitution affects the ability of a pyrrole monomer to form a conductive polymer film. acs.org

In Silico Screening for Biological Targets: Molecular docking and molecular dynamics simulations are used to predict how pyrrole-carboxamide derivatives interact with biological targets like enzymes. nih.goverciyes.edu.trresearchgate.netnih.gov These computational methods can identify key binding interactions, predict binding affinity, and guide the rational design of more potent and selective inhibitors for therapeutic applications.

| Computational Method | Research Application | Key Insights Provided | Reference |

|---|---|---|---|

| DFT (Density Functional Theory) | Reaction Mechanism Analysis | Transition state energies, origin of stereoselectivity, reaction pathways. | metu.edu.trnih.gov |

| DFT / NBO (Natural Bond Orbital) | Conformational & Electronic Structure | Rotational energy barriers, charge distribution, orbital interactions. | researchgate.netlongdom.org |

| 3D-QSAR / CoMFA / CoMSIA | Structure-Activity Relationships | Correlation of 3D structural features with biological activity or physical properties. | bohrium.com |

| Molecular Docking / Dynamics | Drug Design & Binding Analysis | Binding modes, interaction energies with protein targets, complex stability. | nih.govnih.gov |

Integration into Next-Generation Functional Materials

The unique electronic and structural properties of the N-substituted pyrrole core make it an attractive building block for advanced functional materials. The field is moving beyond simple monomers to the design of complex macromolecular architectures.

Future directions in this area are focused on:

Conducting Polymers: N-substituted pyrroles can be electropolymerized to form thin, conductive polymer films on electrode surfaces. researchgate.netnih.gov Future work will likely involve fine-tuning the N-substituent (such as the N-ethyl-1-carboxamide group) to control the polymer's properties, including conductivity, morphology, and stability. A significant push is toward using biomass-derived precursors for these monomers, paving the way for sustainable organic electronics. nih.govacs.orgresearchgate.net

Polyamides for Molecular Recognition: Pyrrole-carboxamide units are fundamental components of polyamides designed to bind to the minor groove of DNA. google.comgoogle.com The solid-phase synthesis of these complex polymers allows for the creation of molecules capable of sequence-specific DNA recognition. Future research could adapt the this compound motif into these or similar polyamide backbones for applications in diagnostics, gene regulation, or as novel therapeutic agents.

Organic Electronics and Optoelectronics: Pyrrole derivatives are integral to materials used in organic electronics. beilstein-journals.orgacs.org The N-acylpyrrole functionality can be incorporated into larger conjugated systems, such as D–π–A–π–D (donor-pi-acceptor-pi-donor) molecules, to tune their electronic and nonlinear optical properties. The development of this compound-containing materials could lead to new organic light-emitting diodes (OLEDs), sensors, or components for solar cells.

Biocompatible and Bioactive Materials: The pyrrole-carboxamide scaffold is found in many bioactive compounds. nih.govnih.govacs.org Integrating this moiety into polymer backbones or onto surfaces could create materials with inherent biological activity, such as antimicrobial coatings or scaffolds for tissue engineering that can actively interact with their biological environment.

Q & A

Q. How can the synthesis of N-Ethyl-1H-pyrrole-1-carboxamide be optimized for high yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with catalysts like HOBt/DCC for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Characterization : Confirm structure using H/C NMR (e.g., δ ~2.3 ppm for N-Ethyl group) and ESI-MS (exact mass: ~167.1 g/mol). Cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm) .

| Synthesis Parameters | Typical Conditions |

|---|---|

| Solvent | DMF, DMSO |

| Temperature | 80–100°C |

| Catalysts | HOBt/DCC |

| Purification | Column chromatography |

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrole ring (δ 6.5–7.0 ppm), carboxamide (δ ~2.3 ppm for N-Ethyl), and aromatic protons. C NMR confirms carbonyl (C=O at ~165 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 167.1. High-resolution MS (HRMS) validates molecular formula (CHNO) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in carboxamide) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-311++G(d,p) basis set to optimize molecular structure. Calculate Fukui functions (/) to identify nucleophilic/electrophilic sites .

- Reactivity Indices : Compute global hardness (η) and electrophilicity (ω) to assess stability. For pyrrole derivatives, η values typically range 3–5 eV, indicating moderate reactivity .

| DFT-Calculated Parameters | Values (Example) |

|---|---|

| Electronegativity (χ) | ~4.5 eV |

| Global Hardness (η) | 3.8 eV |

| Fukui Function () | Highest at pyrrole C3 position |

Q. What experimental strategies assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination). Derivatives with electron-withdrawing groups (e.g., –CF) show enhanced activity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity (K) for neurotransmitter receptors .

Q. How do hydrolysis conditions affect the stability of this compound?

Methodological Answer:

- Acidic Hydrolysis (HCl, 6M, reflux): Cleaves carboxamide to carboxylic acid (confirmed by TLC, R shift). Monitor via H NMR loss of N-Ethyl signal .

- Basic Hydrolysis (NaOH, 1M, 60°C): Yields carboxylate salt. LC-MS tracks degradation products (e.g., m/z 149 for de-ethylated species) .

| Hydrolysis Products | Conditions |

|---|---|

| Carboxylic Acid | 6M HCl, reflux, 12h |

| Carboxylate Salt | 1M NaOH, 60°C, 6h |

Data Contradiction Analysis

- Synthetic Yields : reports 24–28% yields for carboxamide derivatives under standard conditions, while suggests 28% for similar structures. Discrepancies may arise from substituent effects or purification efficiency. Optimize by varying catalysts (e.g., switch DCC to EDC/HCl) .

Key Research Gaps

- Solvent Effects : Limited data on aqueous stability. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation pathways .

- In Vivo Pharmacokinetics : No evidence on bioavailability. Perform ADMET profiling (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.